2,6-Dimethylquinoline-8-thiol

Coordination Chemistry Metal Extraction Stability Constants

2,6-Dimethylquinoline-8-thiol is an organosulfur heterocycle (C₁₁H₁₁NS, MW 189.28 g/mol) belonging to the 8-mercaptoquinoline (thiooxine) family. It features a quinoline backbone with methyl substituents at the 2- and 6-positions and a thiol (-SH) group at the 8-position, creating an S,N-bidentate chelating framework analogous to 8-hydroxyquinoline but with a soft sulfur donor.

Molecular Formula C11H11NS
Molecular Weight 189.28 g/mol
CAS No. 53971-50-9
Cat. No. B12883882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylquinoline-8-thiol
CAS53971-50-9
Molecular FormulaC11H11NS
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2S)C
InChIInChI=1S/C11H11NS/c1-7-5-9-4-3-8(2)12-11(9)10(13)6-7/h3-6,13H,1-2H3
InChIKeyMSEAUFLXTJMLKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylquinoline-8-thiol (CAS 53971-50-9): Chemical Identity and Procurement Baseline


2,6-Dimethylquinoline-8-thiol is an organosulfur heterocycle (C₁₁H₁₁NS, MW 189.28 g/mol) belonging to the 8-mercaptoquinoline (thiooxine) family . It features a quinoline backbone with methyl substituents at the 2- and 6-positions and a thiol (-SH) group at the 8-position, creating an S,N-bidentate chelating framework analogous to 8-hydroxyquinoline but with a soft sulfur donor [1]. The compound is primarily utilized as a ligand in coordination chemistry for transition and heavy metals, and as a synthetic building block for bioactive molecules and materials .

Why 2,6-Dimethylquinoline-8-thiol Cannot Be Replaced by Generic 8-Mercaptoquinoline or 8-Hydroxyquinoline Analogs


Generic substitution among 8-mercaptoquinoline derivatives is precluded by the pronounced and opposing steric and electronic effects exerted by ring substituents on metal-chelate stability [1]. A methyl group at the 2-position introduces steric hindrance that weakens metal-ligand bonding, while alkyl substitution on the benzo ring (e.g., 7-methyl) enhances complex stability. 2,6-Dimethylquinoline-8-thiol simultaneously bears both a 2-methyl (destabilizing) and a 6-methyl (electronics-modulating) group, creating a stability profile that cannot be replicated by unsubstituted 8-mercaptoquinoline or mono-substituted analogs such as 2-methyl-8-quinolinethiol or 7-methyl-8-mercaptoquinoline [1]. Procuring an incorrect analog risks suboptimal extraction efficiency, altered catalytic turnover, or unpredictable cytotoxicity in downstream applications.

2,6-Dimethylquinoline-8-thiol: Quantified Differentiation Evidence vs. Closest Analogs


Metal-Complex Stability Modulation: 2-Methyl vs. 7-Methyl Substitution Effects

In the 8-mercaptoquinoline ligand series, substitution at the 2-position sterically hinders metal coordination and decreases complex stability, whereas substitution at the 7-position (benzo ring) increases stability [1]. 2,6-Dimethylquinoline-8-thiol incorporates both a 2-methyl group and a 6-methyl group (benzo ring, analogous to 7-substitution), producing a unique dual-modulation effect unavailable from the parent 8-mercaptoquinoline or mono-substituted derivatives like 2-methyl-8-quinolinethiol [1]. This differential stability profile is critical for applications requiring tuned metal-binding affinity, such as selective extraction or catalysis.

Coordination Chemistry Metal Extraction Stability Constants

Lipophilicity (XLogP3) Advantage Over Parent 8-Mercaptoquinoline

The introduction of two methyl groups on the quinoline scaffold substantially increases lipophilicity relative to the parent compound. The XLogP3 of 2,6-dimethylquinoline-8-thiol is calculated as 3.1 , compared to a predicted logP of 2.29 (ALOGPS) or 2.22 (ChemAxon) for unsubstituted 8-mercaptoquinoline [1]. This Δ logP of approximately +0.8 log units corresponds to a roughly 6.3-fold increase in partition coefficient, which directly impacts extraction efficiency in biphasic systems, membrane permeability in biological assays, and retention behavior in reversed-phase chromatography.

Drug Design Liquid-Liquid Extraction ADME Prediction

Cytotoxicity Modulation: Methyl-Substituted 8-Quinolinethiolates vs. Unsubstituted Parent Complexes

Methyl substitution on the quinoline ring of 8-quinolinethiol significantly alters the cytotoxic profile of its metal complexes. While unsubstituted 8-quinolinethiolates of Cu, Cd, In, Sb, Bi, Ru, Rh, Pd, Os, Ir, and Pt display high, non-selective cytotoxicity against HT-1080, MG-22A, and B-16 tumor cells as well as NIH 3T3 normal fibroblasts [1], complexes of vanadium with 4-methyl-, 5-methyl-, and 6-methoxy-8-quinolinethiol derivatives exhibit reduced overall toxicity and markedly improved tumor-cell selectivity [2]. The 6-methyl substituent present in 2,6-dimethylquinoline-8-thiol is thus directly implicated in favorable selectivity modulation.

Medicinal Chemistry Cytotoxicity Screening Metal-Based Drugs

Optimal Procurement Scenarios for 2,6-Dimethylquinoline-8-thiol (CAS 53971-50-9)


Selective Transition-Metal Extraction and Preconcentration

When designing liquid-liquid extraction protocols for soft transition metals (e.g., Zn²⁺, Cd²⁺, Pb²⁺, Ni²⁺, Ag⁺), 2,6-dimethylquinoline-8-thiol offers a tunable stability profile—steric weakening at the 2-position combined with electronic modulation at the 6-position—that the unsubstituted parent 8-mercaptoquinoline cannot provide [1]. Its elevated logP (XLogP3 = 3.1 vs. ~2.3 for the parent) further improves partitioning into organic solvents, enhancing extraction efficiency .

Ligand Design for Low-Toxicity Metal-Based Anticancer Complexes

In medicinal inorganic chemistry, the 6-methyl substituent of 2,6-dimethylquinoline-8-thiol is associated with attenuated non-specific cytotoxicity and improved tumor-cell selectivity relative to unsubstituted 8-quinolinethiolates, as demonstrated by analogous 6-methoxy and 5-methyl derivatives [1]. This makes it a strategic ligand choice for synthesizing metal complexes (e.g., vanadium, platinum, ruthenium) with an improved therapeutic window.

Photocatalytic Hydrogen Evolution Using Earth-Abundant Metal Complexes

Nickel(II) quinoline-8-thiolate complexes have achieved turnover numbers (TON) of 5923–7634 in noble-metal-free photocatalytic hydrogen evolution under visible light [1]. While these studies employed unsubstituted 8-quinolinethiol, the 2,6-dimethyl derivative offers an electronically tuned ligand scaffold that may further optimize catalyst activity, stability, or solubility. Researchers developing next-generation photocatalysts should consider this substituted ligand for performance optimization beyond the baseline system.

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